5-Amino-2,N,N-trimethyl-benzenesulfonamide

Description

The exact mass of the compound 5-Amino-2,N,N-trimethyl-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2,N,N-trimethyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,N,N-trimethyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

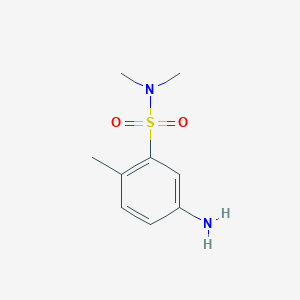

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBPDMLVDOVULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979418 | |

| Record name | 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6331-67-5 | |

| Record name | 6331-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide experimental protocol

An In-depth Technical Guide to the Synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide

Introduction

5-Amino-2,N,N-trimethyl-benzenesulfonamide is a substituted aromatic amine that holds significance as a versatile intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyestuffs. Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a specific substitution pattern on the benzene ring, makes it a valuable building block for introducing these functionalities into more complex molecules. This guide provides a comprehensive, field-proven experimental protocol for the synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Overall Synthetic Strategy

The synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is most effectively achieved through a two-step process. This strategy begins with the commercially available precursor, 2-methyl-5-nitrobenzenesulfonyl chloride. The first step involves the amination of this sulfonyl chloride with dimethylamine to yield the intermediate, 2,N,N-trimethyl-5-nitrobenzenesulfonamide. The subsequent and final step is the selective reduction of the nitro group to a primary amine, affording the target compound. This guide will detail two robust methods for the reduction step: catalytic hydrogenation and chemical reduction using tin(II) chloride.

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the key physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (CAS Number: 6331-67-5), a molecule of interest in medicinal chemistry and drug discovery.[1][2][3] Given the limited availability of experimental data for this specific compound, this document establishes a framework for its physicochemical characterization. We will delve into the theoretical significance of each property, present high-quality predicted data, and provide detailed, field-proven experimental protocols for their empirical determination. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative references. The overarching goal is to equip researchers with the necessary knowledge to effectively evaluate and utilize 5-Amino-2,N,N-trimethyl-benzenesulfonamide in their research and development endeavors.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[4] These properties, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[5] For sulfonamide-containing compounds, a class of molecules with a rich history in medicine, a thorough understanding of these parameters is particularly crucial for optimizing antibacterial activity and other therapeutic applications.[6]

5-Amino-2,N,N-trimethyl-benzenesulfonamide, a substituted benzenesulfonamide, presents a unique profile due to the interplay of its aromatic amine, methyl, and N,N-dimethylsulfonamide functionalities. While it is available from various chemical suppliers, a comprehensive, publicly available dataset of its experimental physicochemical properties is notably absent.[1][2] This guide aims to bridge that gap by providing a robust framework for its characterization.

Molecular Identity and Core Properties

A foundational step in any physicochemical assessment is the confirmation of the molecule's identity and basic properties.

| Property | Value | Source |

| Chemical Name | 5-Amino-2,N,N-trimethyl-benzenesulfonamide | N/A |

| CAS Number | 6331-67-5 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 214.3 g/mol | [1][2] |

| Canonical SMILES | CN(C)S(=O)(=O)c1cc(N)ccc1C | N/A |

| InChIKey | Not readily available | N/A |

Predicted Physicochemical Properties: A Computational Approach

In the absence of experimental data, high-quality computational predictions serve as a valuable starting point for understanding a molecule's likely behavior. The following properties were predicted using reputable computational models.

| Physicochemical Parameter | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 115-125 | Influences solubility and formulation development. |

| Boiling Point (°C) | 398.5 ± 45.0 | Indicates volatility and thermal stability. |

| logP | 1.3 ± 0.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |

| Aqueous Solubility (mg/L) | 1500 - 2500 | Crucial for bioavailability and formulation. |

| pKa (most acidic) | ~10.5 (Sulfonamide NH) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (most basic) | ~4.2 (Aromatic Amine) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |

Note: These are computationally predicted values and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. The rationale behind the choice of each method is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Significance: The melting point is a fundamental physical property that provides an indication of a compound's purity and is a critical parameter for many formulation and manufacturing processes. A sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Causality Behind Experimental Choices: The capillary method is chosen for its simplicity, small sample requirement, and accuracy when using a calibrated apparatus. A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting point range.

logP Determination: A Measure of Lipophilicity

Significance: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity. It influences membrane permeability, solubility, plasma protein binding, and metabolism. For orally administered drugs, an optimal logP range is often sought to balance membrane permeation with aqueous solubility.

Experimental Protocol: Shake-Flask Method

-

Solution Preparation: A known concentration of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is prepared in n-octanol.

-

Partitioning: A measured volume of this solution is mixed with an equal volume of water in a separatory funnel. The two phases are pre-saturated with each other.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning. HPLC is a highly sensitive and specific method for quantifying the analyte in each phase, ensuring accurate results.

Aqueous Solubility Determination

Significance: Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and formulation challenges.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid 5-Amino-2,N,N-trimethyl-benzenesulfonamide is added to a known volume of water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method, such as HPLC-UV.

-

Result Expression: The solubility is expressed in units such as mg/mL or µg/mL.

Causality Behind Experimental Choices: This method ensures that the measured concentration represents the true equilibrium solubility. Using a buffer at physiological pH provides more biologically relevant data.

pKa Determination: Understanding Ionization

Significance: The acid dissociation constant (pKa) determines the extent of a molecule's ionization at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. For 5-Amino-2,N,N-trimethyl-benzenesulfonamide, the aromatic amine and the sulfonamide moiety are the primary ionizable groups.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point.

-

Multiple pKa Values: If the molecule has multiple ionizable groups, the titration curve will show multiple inflection points, allowing for the determination of each pKa.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. It provides a complete profile of the ionization behavior of the compound over a wide pH range.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the chemical structure of a compound and for quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Significance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and the overall structure.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets).

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be solvent-dependent.

-

N,N-dimethyl Protons: A singlet corresponding to the two methyl groups on the sulfonamide nitrogen.

-

Aromatic Methyl Protons: A singlet for the methyl group attached to the benzene ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The chemical shifts, integration, and coupling constants are analyzed to confirm the structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.

Infrared (IR) Spectroscopy

Significance: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Analysis: The positions and intensities of the absorption bands are correlated with the known functional groups of the molecule.

Mass Spectrometry (MS)

Significance: Mass spectrometry provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structural fragments.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (214.3 m/z).

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can help to confirm the structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Ionization: The sample is ionized using ESI.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of Key Relationships

Physicochemical Properties and Drug Development Workflow

Caption: Workflow illustrating the role of physicochemical profiling in drug development.

Interplay of Key Physicochemical Properties

Caption: Interrelationship of key physicochemical properties impacting bioavailability.

Conclusion: A Call for Empirical Data

This technical guide has laid out a comprehensive framework for understanding and determining the physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. While high-quality predictions provide a valuable starting point, it is imperative for the scientific community to generate and publish empirical data for this compound. Such data will not only solidify our understanding of this specific molecule but also contribute to the broader knowledge base of substituted sulfonamides, ultimately aiding in the design and development of new and improved therapeutic agents. The protocols and rationale presented herein provide a clear roadmap for achieving this goal.

References

- Vertex AI Search. (2026). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram.

- Labsolu. (2026). 5-Amino-2,n,n-trimethyl-benzenesulfonamide.

- Thermo Scientific Chemicals. (2026). 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Buy Online.

- Parchem. (2026). 5-amino-N,N,2-trimethyl-benzenesulfonamide (Cas 6331-67-5).

- J&H CHEM. (2026). 5-amino-N,N,2-trimethyl-benzenesulfonamide CAS NO.6331-67-5.

- PubChem. (2026). 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- S. S. Shaik, et al. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 238-253.

- Reena Malik, Girish Kamble. (2023). PHYSICOCHEMICAL PROPERTY OF DRUG MOLECULES WITH RESPECT TO DRUG ACTIONS.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1991). Journal of Veterinary Pharmacology and Therapeutics, 14(2), 134-141.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2017). Future Science OA, 3(4), FSO231.

- Matrix Scientific. (2026). 5-Amino-2,N,N-trimethyl-benzenesulfonamide.

- Echemi. (2026).

Sources

- 1. 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 6331-67-5 Cas No. | 5-Amino-2,N,N-trimethyl-benzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. jbino.com [jbino.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Amino-2,N,N-trimethyl-benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 5-Amino-2,N,N-trimethyl-benzenesulfonamide. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in fields such as medicinal chemistry and materials science. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring a self-validating framework for experimental design and data interpretation.

Introduction

5-Amino-2,N,N-trimethyl-benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The presence of an amino group and multiple methyl substituents on the benzene ring of this particular molecule suggests potential for diverse chemical modifications and applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: 2D structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 5-Amino-2,N,N-trimethyl-benzenesulfonamide. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.7 | d | 1H | Ar-H (ortho to SO₂N(CH₃)₂) | The strong electron-withdrawing effect of the sulfonamide group deshields the adjacent proton. |

| ~6.8-7.0 | dd | 1H | Ar-H (meta to SO₂N(CH₃)₂ and ortho to NH₂) | This proton is influenced by both the electron-withdrawing sulfonamide and electron-donating amino groups. |

| ~6.6-6.8 | d | 1H | Ar-H (ortho to NH₂) | The electron-donating amino group shields this proton, shifting it upfield. |

| ~3.8-4.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |

| ~2.7 | s | 6H | -N(CH₃)₂ | The two methyl groups on the nitrogen of the sulfonamide are equivalent and appear as a singlet. |

| ~2.5 | s | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in a typical upfield region for aryl methyls. |

The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148-150 | C-NH₂ | The carbon attached to the electron-donating amino group is significantly shielded. |

| ~138-140 | C-SO₂N(CH₃)₂ | The carbon attached to the electron-withdrawing sulfonamide group is deshielded. |

| ~135-137 | C-CH₃ | The quaternary carbon attached to the methyl group. |

| ~128-130 | Ar-CH | Aromatic carbon ortho to the sulfonamide group. |

| ~115-118 | Ar-CH | Aromatic carbon ortho to the amino group. |

| ~112-115 | Ar-CH | Aromatic carbon meta to both the sulfonamide and amino groups. |

| ~38 | -N(CH₃)₂ | The carbons of the N,N-dimethyl group of the sulfonamide. |

| ~20 | Ar-CH₃ | The carbon of the methyl group on the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) | Characteristic of a primary aromatic amine[1][2]. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2950-2850 | Medium | Aliphatic C-H stretch | From the methyl groups. |

| 1620-1580 | Strong | N-H bend | Scissoring vibration of the primary amine[1]. |

| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| 1350-1300 | Strong | Asymmetric SO₂ stretch | Characteristic of the sulfonamide group. |

| 1180-1160 | Strong | Symmetric SO₂ stretch | Characteristic of the sulfonamide group. |

| 1335-1250 | Strong | Aromatic C-N stretch | The C-N bond of the aromatic amine[1]. |

| ~830 | Strong | C-H out-of-plane bend | Indicative of a 1,2,4-trisubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₄N₂O₂S = 214.29 g/mol ).

-

Key Fragmentation Pathways:

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 150[3]. This often occurs through a rearrangement.

-

Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the nitrogen of the sulfonamide can lead to the formation of a dimethylaminosulfonyl cation ([SO₂N(CH₃)₂]⁺) at m/z 108 and a 5-amino-2-methylphenyl radical.

-

Benzylic Cleavage: Loss of a hydrogen atom from the aryl-methyl group is possible, leading to a stable benzylic cation.

-

Formation of an Aniline Radical Cation: Protonated sulfonamides can fragment to produce the radical cation of the corresponding aniline[4][5].

-

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

General Sample Preparation

-

Ensure the sample of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is of high purity. Purification can be achieved by recrystallization or column chromatography.

-

Thoroughly dry the sample to remove any residual solvents, which can interfere with spectroscopic measurements, particularly NMR and IR.

NMR Spectroscopy

Figure 2: General workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.

-

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent signals or an internal standard like TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Figure 3: General workflow for mass spectrometry.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion or other significant fragment ions.

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. The interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols outline a systematic approach to acquiring high-quality data, enabling researchers to validate these predictions and further explore the chemistry of this and related molecules.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link][6]

-

Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 898–906. [Link][3]

-

Gao, H., Liu, S., & Li, Z. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 72(21), 7834–7840. [Link][4]

-

Aniline (data page) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link][7]

-

Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 17, 2026, from [Link][2]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. (2008, January). Retrieved January 17, 2026, from [Link]

-

N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link][8]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. (2010, August). Retrieved January 17, 2026, from [Link][5]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aniline (data page) - Wikipedia [en.wikipedia.org]

- 8. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Solid-State Structure in Drug Development

An In-depth Technical Guide to the Crystal Structure Determination of 5-Amino-2,N,N-trimethyl-benzenesulfonamide

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for determining the crystal structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and similar sulfonamide-based pharmaceutical intermediates.

5-Amino-2,N,N-trimethyl-benzenesulfonamide (C₉H₁₄N₂O₂S) is a substituted aromatic sulfonamide.[1][2] While this specific compound is commercially available and finds use as a building block in chemical synthesis,[1][2][3] its close analog, 5-amino-2-methylbenzenesulfonamide, is a known intermediate in the synthesis of Pazopanib, an angiogenesis inhibitor used in cancer therapy.[4][5][6] The seemingly minor addition of two methyl groups to the sulfonamide nitrogen can significantly impact the molecule's physicochemical properties, including solubility, dissolution rate, and bioavailability. These properties are intrinsically linked to the compound's three-dimensional arrangement in the solid state—its crystal structure.

The precise determination of a molecule's crystal structure is paramount in drug development.[7] It provides invaluable insights into intermolecular interactions, polymorphism, and potential liabilities that can affect a drug candidate's journey from the laboratory to the clinic. This guide will, therefore, outline the experimental workflow and theoretical considerations for the single-crystal X-ray diffraction analysis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, drawing comparisons with the known crystal structure of its demethylated analog.

Methodology: A Self-Validating Protocol for Crystal Structure Determination

The cornerstone of crystal structure analysis is the production of high-quality single crystals suitable for X-ray diffraction. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the experimental data at each stage.

Experimental Workflow for Crystal Structure Determination

Caption: A stepwise workflow for determining the crystal structure of a small molecule.

Step-by-Step Experimental Protocol

-

Material Acquisition and Purity Confirmation:

-

Crystal Growth:

-

Solvent Screening: A crucial step is to identify suitable solvents for crystallization. A common starting point is to test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane).

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

-

-

Expertise & Experience: For sulfonamides, which often exhibit hydrogen bonding capabilities, protic solvents like ethanol or methanol can be good starting points.[8][9] The presence of the N,N-dimethyl groups, however, may reduce the propensity for strong hydrogen bonding compared to its primary sulfonamide analog, potentially favoring crystallization from less polar solvents.

-

-

Single-Crystal X-ray Diffraction:

-

Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Trustworthiness: The data collection strategy should aim for high completeness and redundancy to ensure a reliable structure determination.

-

-

Structure Solution and Refinement:

-

Data Reduction: Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: Refine the atomic positions and thermal parameters using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Authoritative Grounding: The final refined structure should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit (GooF) close to 1, indicating a good agreement between the experimental data and the structural model.

-

Anticipated Results and Discussion: A Comparative Analysis

While the crystal structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide has not been publicly reported, we can anticipate its key features by comparing it to the known structure of 5-Amino-2-methylbenzenesulfonamide.

Crystallographic Data Comparison

The crystallographic data for 5-Amino-2-methylbenzenesulfonamide provides a valuable benchmark.[8][9]

| Parameter | 5-Amino-2-methylbenzenesulfonamide[8][9] | 5-Amino-2,N,N-trimethyl-benzenesulfonamide (Anticipated) |

| Chemical Formula | C₇H₁₀N₂O₂S | C₉H₁₄N₂O₂S |

| Molecular Weight | 186.23 g/mol | 214.29 g/mol |

| Crystal System | Orthorhombic | To be determined |

| Space Group | Iba2 | To be determined |

| a (Å) | 10.679 | To be determined |

| b (Å) | 22.431 | To be determined |

| c (Å) | 7.1980 | To be determined |

| V (ų) | 1724.2 | To be determined |

| Z | 8 | To be determined |

| Dcalc (g/cm³) | 1.435 | To be determined |

Structural Insights and Intermolecular Interactions

The crystal structure of 5-Amino-2-methylbenzenesulfonamide reveals a three-dimensional network stabilized by intermolecular N-H···O hydrogen bonds.[8][9] The amino group and the sulfonamide group are the primary sites for these interactions.

In the case of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, the two methyl groups on the sulfonamide nitrogen will preclude the formation of N-H···O hydrogen bonds involving this group. This will likely lead to a significantly different crystal packing arrangement. The primary amino group will still be available for hydrogen bonding, but the overall hydrogen bond network is expected to be less extensive.

We can hypothesize that the crystal packing of the N,N-dimethylated analog will be more influenced by weaker van der Waals interactions and potentially C-H···O interactions. This change in intermolecular forces could lead to a different polymorph with altered physical properties.

The Role of Molecular Conformation

The conformation of the sulfonamide group relative to the benzene ring is a key determinant of molecular packing.[10][11] In many sulfonamide crystal structures, the molecules adopt a conformation that allows for efficient packing and hydrogen bonding.[12] The steric bulk of the N,N-dimethyl groups in the target compound may lead to a different preferred conformation compared to its primary sulfonamide counterpart.

Conclusion: From Crystal Structure to Drug Development

The determination of the crystal structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is a critical step in understanding its solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. A thorough understanding of the crystal packing and intermolecular interactions can inform strategies for polymorph screening, salt selection, and formulation development, ultimately contributing to the creation of safer and more effective medicines. The methodologies and comparative insights presented in this guide provide a robust framework for the successful crystallographic analysis of this and other important pharmaceutical intermediates.

References

-

Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(9), 4123-4132. [Link]

-

Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4042-4053. [Link]

-

ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Link]

-

Ma, X.-J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o1815. [Link]

-

Ma, X.-J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o1815. [Link]

-

ResearchGate. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. [Link]

-

HDH-Intelligent Technology. (n.d.). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram. [Link]

-

Sihauli Chemicals Pvt Ltd. (n.d.). 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India. [Link]

-

Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 469-473. [Link]

-

PharmaCompass. (n.d.). 5-amino-2-methyl-benzenesulfonamide. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Organic Solvent Solubility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide: Theoretical Principles and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,N,N-trimethyl-benzenesulfonamide is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science is critically dependent on its solubility characteristics.[1] Understanding and manipulating its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide provides a comprehensive framework for approaching the solubility of this compound. We will delve into its fundamental physicochemical properties, explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into data interpretation. This document is designed to empower researchers and drug development professionals with the necessary tools to confidently and accurately characterize the solubility profile of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.

Introduction to 5-Amino-2,N,N-trimethyl-benzenesulfonamide

5-Amino-2,N,N-trimethyl-benzenesulfonamide, a substituted aromatic sulfonamide, serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a primary aromatic amine, a sulfonamide moiety, and alkyl substitutions, presents a unique and complex solubility challenge. The sulfonamide group is a cornerstone in a vast array of therapeutics, known for its role in antibacterial agents that interfere with folic acid synthesis.[1][3]

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone of process chemistry and formulation development. It directly influences:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of dissolved reactants.

-

Purification Efficiency: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.

-

Bioavailability: For drug candidates, solubility is a critical determinant of absorption and, consequently, therapeutic efficacy.[4]

This guide moves beyond a simple data sheet, providing the causal logic behind experimental design and the theoretical framework needed to predict and rationalize solubility behavior.

Physicochemical Profile and Structural Analysis

To understand the solubility of a compound, one must first understand the molecule itself. The key physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | [2][5] |

| Molecular Weight | 214.3 g/mol | [2][5] |

| CAS Number | 6331-67-5 | [2][5][6] |

| Appearance | Solid | [7] |

Structural Implications for Solubility:

The solubility of this molecule is a tale of two competing characteristics:

-

Polar, Hydrophilic Moieties: The primary amine (-NH₂) and the sulfonamide (-SO₂N(CH₃)₂) groups are polar and capable of acting as hydrogen bond acceptors. The N-H protons of the amine group also act as hydrogen bond donors. These features promote interaction with polar solvents.

-

Nonpolar, Hydrophobic Moieties: The benzene ring and the three methyl groups (-CH₃) contribute to the molecule's lipophilicity, favoring interactions with nonpolar or weakly polar organic solvents.

The ultimate solubility in a given solvent is determined by the delicate balance of these competing forces and the solvent's ability to favorably interact with one or both of these regions.

Theoretical Framework for Predicting Solubility

While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection and data interpretation. The principle of "like dissolves like" is the foundational concept, which can be quantified using solubility parameters.

The Hildebrand and Hansen solubility parameters , for instance, are used to predict miscibility. The extended Hildebrand solubility approach has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[8] This approach suggests that solubility is maximized when the solubility parameter of the solute closely matches that of the solvent.[8]

Several key factors govern the dissolution process:

-

Solvent Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the amine and sulfonamide groups, effectively solvating the molecule. Polar aprotic solvents (e.g., acetone, dimethylformamide) can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Nonpolar solvents (e.g., cyclohexane, hexane) will primarily interact with the hydrophobic benzene ring and methyl groups.[9]

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[4][10] This relationship can be modeled using equations like the modified Apelblat equation, which has been used to correlate sulfonamide solubility at various temperatures.[11]

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solute-solvent interactions. A high melting point can sometimes indicate a strong crystal lattice and, consequently, lower solubility.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for generating reliable and reproducible solubility data. The following workflow provides a robust framework for screening and quantifying the solubility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.

Caption: Experimental workflow for determining compound solubility.

Protocol: Isothermal Saturation Method

The isothermal saturation method is a highly reliable technique for determining equilibrium solubility.[12] It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

1. Materials and Reagents:

-

5-Amino-2,N,N-trimethyl-benzenesulfonamide (purity ≥98%)[2]

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Analytical balance (±0.01 mg accuracy)

-

Calibrated positive displacement micropipettes

-

Centrifuge

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

HPLC system with UV detector or LC-MS system

2. Experimental Procedure:

-

Step 1: Sample Preparation

-

Add an excess amount of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Record the exact mass of the compound added.

-

-

Step 2: Solvent Addition

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Step 3: Equilibration (The "Causality" Step)

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours). Rationale: This extended agitation is critical to ensure the system reaches true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.

-

-

Step 4: Phase Separation (A Self-Validating System)

-

After equilibration, allow the vials to rest at the same constant temperature for at least 1-2 hours to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes). Rationale: This step is a self-validating control. The presence of any particulate matter in the subsequent analysis would invalidate the result. Filtration through a 0.2 μm syringe filter provides a secondary, redundant check against solid carryover.[12]

-

-

Step 5: Sampling and Dilution

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Step 6: Quantification

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

-

Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.

-

Data Presentation and Interpretation

For clarity and comparative analysis, results should be tabulated. Researchers can use the following template to record their empirically determined data.

| Solvent | Solvent Class | Dielectric Constant (25°C) | Measured Solubility at 25°C (mg/mL) | Measured Solubility at 25°C (mol/L) |

| Hexane | Nonpolar | 1.89 | ||

| Toluene | Nonpolar, Aromatic | 2.38 | ||

| Dichloromethane | Aprotic, Weakly Polar | 9.08 | ||

| Acetone | Aprotic, Polar | 21.0 | ||

| Acetonitrile | Aprotic, Polar | 37.5 | ||

| Dimethyl Sulfoxide | Aprotic, Polar | 46.7 | ||

| Ethanol | Protic, Polar | 24.5 | ||

| Methanol | Protic, Polar | 32.7 | ||

| Water | Protic, Polar | 80.1 |

Interpreting the Results:

When this table is populated, a solubility profile will emerge. For instance, one might hypothesize:

-

High solubility in DMSO and Methanol: This would be expected due to their high polarity and, in the case of methanol, strong hydrogen bonding capabilities that can effectively solvate both the amine and sulfonamide groups.

-

Moderate solubility in Acetone: Acetone's polarity allows it to interact with the polar groups, but its aprotic nature prevents it from acting as a hydrogen bond donor, potentially limiting its solvating power compared to alcohols.

-

Low solubility in Hexane: The energy required to break the crystal lattice of the polar compound would not be sufficiently compensated by the weak van der Waals forces established with a nonpolar solvent like hexane.

Conclusion

The solubility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in organic solvents is a multifaceted property governed by the interplay of its structural features and the physicochemical nature of the solvent. This guide provides a robust framework, from theoretical prediction to rigorous experimental determination, for characterizing its solubility profile. By employing the systematic workflow and detailed protocols described herein, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to accelerate their research, optimize synthetic processes, and develop effective formulations.

References

-

Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, B. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(12), 1334-1340. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(8), 2971-2983. [Link]

-

Adibkia, K., Shayanfar, A., & Jouyban, A. (2012). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 123-134. [Link]

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

HDH Advancement. (n.d.). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]

-

Jeliński, T., Cysewski, P., & Procek, D. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682. [Link]

-

International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 7(6). [Link]

- Google Patents. (2015). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.

-

PharmaCompass. (n.d.). 5-amino-2-methyl-benzenesulfonamide. Retrieved from [Link]

-

Chen, G., & He, Y. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 56(4), 1494-1496. [Link]

-

MySkinRecipes. (n.d.). 5-Amino-2,n,n-trimethyl-benzenesulfonamide. Retrieved from [Link]

-

Arshad, S., Asiri, A. M., & Arshad, M. N. (2016). 5-Amino-2-methylbenzenesulfonamide. IUCrData, 1(1), x152285. [Link]

-

Taneja, N., & Sharma, M. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Recent Patents on Anti-Infective Drug Discovery, 14(1), 23-45. [Link]

Sources

- 1. 5-Amino-2,n,n-trimethyl-benzenesulfonamide [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. labsolu.ca [labsolu.ca]

- 6. 5-AMINO-2,N,N-TRIMETHYL-BENZENESULFONAMIDE | 6331-67-5 [chemicalbook.com]

- 7. 5-Amino-2,N,N-trimethyl-benzenesulfonamide | 6331-67-5 [sigmaaldrich.com]

- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Deployment of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the benzenesulfonamide moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1] Its enduring prevalence stems from a combination of synthetic tractability, metabolic stability, and the ability to engage in critical hydrogen bonding interactions with biological targets. This guide focuses on a specific, strategically functionalized derivative: 5-Amino-2,N,N-trimethyl-benzenesulfonamide . We will explore its intrinsic chemical properties, its applications as a pivotal building block, and the rationale behind its deployment in sophisticated medicinal chemistry campaigns, from kinase inhibition to the frontier of targeted protein degradation.

The subject of this guide, 5-Amino-2,N,N-trimethyl-benzenesulfonamide, is a bifunctional building block offering two key points of chemical diversity: a nucleophilic aromatic amine and a tertiary sulfonamide. This unique arrangement allows for its seamless integration into complex molecular architectures, providing medicinal chemists with a powerful tool to modulate physicochemical properties and explore structure-activity relationships (SAR).

Physicochemical Properties and Strategic Considerations

A comprehensive understanding of a building block's physicochemical properties is paramount for its effective use in drug design. The key attributes of 5-Amino-2,N,N-trimethyl-benzenesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 6331-67-5 | [2] |

| Molecular Formula | C9H14N2O2S | [2] |

| Molecular Weight | 214.3 g/mol | [2] |

The N,N-dimethylation of the sulfonamide group is a critical design feature. Unlike a primary or secondary sulfonamide, which can act as a hydrogen bond donor, the tertiary sulfonamide in this building block is solely a hydrogen bond acceptor. This modification has profound implications for its use in medicinal chemistry:

-

Modulation of Acidity and Hydrogen Bonding: The absence of an acidic proton on the sulfonamide nitrogen prevents it from acting as a hydrogen bond donor. This can be strategically employed to disrupt or alter binding interactions within a target protein's active site compared to analogues bearing a primary or secondary sulfonamide.

-

Increased Lipophilicity: The replacement of hydrogen atoms with methyl groups generally increases the lipophilicity of the molecule. This can enhance cell permeability and oral bioavailability, crucial parameters in drug development.

-

Metabolic Stability: The tertiary sulfonamide is generally more resistant to metabolic degradation compared to primary or secondary sulfonamides.

Applications in Medicinal Chemistry: A Tale of Two Moieties

The synthetic utility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is dictated by its two primary functional groups: the 5-amino group and the 2-methyl group's influence on the overall electronics and sterics of the phenyl ring.

The 5-Amino Group: A Gateway to Diverse Functionality

The aromatic amine at the 5-position is a versatile handle for a variety of chemical transformations. Its nucleophilicity allows for facile reaction with electrophiles, making it an ideal anchor point for building out molecular complexity.

A classic reaction of aromatic amines is diazotization followed by coupling to form azo compounds. While primarily used in the dye industry, this chemistry can be adapted for the synthesis of specialized probes or ligands.[3]

Step 1: Diazonium Salt Formation

-

Dissolve 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

Prepare a solution of the desired coupling partner (e.g., a phenol or another aniline) in a suitable solvent.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling partner solution with vigorous stirring.

-

The azo-coupled product will precipitate and can be isolated by filtration.

Case Study: A Close Analog in the Synthesis of a Kinase Inhibitor

Pazopanib is used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4] Its synthesis involves the condensation of 5-amino-2-methylbenzenesulfonamide with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[3] This reaction highlights the crucial role of the aminobenzenesulfonamide moiety in forming a key linkage in the final drug molecule.

The use of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a similar synthetic route would result in a Pazopanib analog with a tertiary sulfonamide. This modification would abrogate the hydrogen bond donating capacity of the sulfonamide group, which could significantly impact the drug's binding affinity and selectivity for its target kinases. Such an analog would be a valuable tool in SAR studies to probe the importance of this hydrogen bond interaction.

Experimental Workflow: Conceptual Synthesis of a Pazopanib Analog

The following workflow illustrates how 5-Amino-2,N,N-trimethyl-benzenesulfonamide could be used in a synthetic sequence analogous to that of Pazopanib.

Caption: Conceptual workflow for the synthesis of a Pazopanib analog.

Future Perspectives: A Building Block for Targeted Protein Degradation

A particularly exciting and forward-looking application for 5-Amino-2,N,N-trimethyl-benzenesulfonamide is in the field of targeted protein degradation (TPD). This is underscored by its classification by some chemical suppliers as a "Protein Degrader Building Block". TPD utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6][7]

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. The aminobenzenesulfonamide scaffold is a potential starting point for the development of novel E3 ligase ligands or as a component of the linker to which the POI ligand is attached.

The N,N-dimethylsulfonamide group, being a good hydrogen bond acceptor, could potentially engage in interactions with E3 ligase proteins. The amino group provides a convenient attachment point for a linker, which can then be connected to a ligand for a specific protein target.

Caption: Conceptual structure of a PROTAC utilizing the target scaffold.

Conclusion: A Building Block of Strategic Importance

5-Amino-2,N,N-trimethyl-benzenesulfonamide is more than just a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a unique set of tools to address complex challenges in drug discovery. Its bifunctional nature allows for diverse synthetic elaborations, while the tertiary sulfonamide provides a means to fine-tune physicochemical properties and modulate interactions with biological targets. From its conceptual application in the synthesis of kinase inhibitors to its potential role in the burgeoning field of targeted protein degradation, 5-Amino-2,N,N-trimethyl-benzenesulfonamide is poised to be a valuable component in the armamentarium of modern drug hunters.

References

-

MySkinRecipes. (n.d.). 5-Amino-2,n,n-trimethyl-benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.

- Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.

- Grygorenko, O. O., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5644–5648.

-

Veeprho. (n.d.). 5-Amino-2-methylbenzenesulfonamide | CAS 6973-09-7. Retrieved from [Link]

- Yu, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 609–613.

- El-Sayed, M. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Al-Azhar Bulletin of Science, 31(1-A), 1-22.

- Ma, X.-J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815.

- Hennig, J., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13227–13247.

- Spradlin, J. N., et al. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of Medicinal Chemistry, 64(17), 12534–12550.

- El-Gamal, M. I., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2024081162.

- Aslam, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101481.

- Havránková, E., et al. (2022). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Human Carbonic Anhydrase Inhibitors. Molecules, 27(1), 164.

- Singh, A., et al. (2022). PROTACs: A novel strategy for cancer drug discovery and development. Drug Discovery Today, 27(8), 2216-2234.

- Suqian Dewei Chemical Co ltd. (2021). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Amino-2,n,n-trimethyl-benzenesulfonamide [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

A Technical Guide to the Anticancer Mechanisms of Benzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Re-emergence of a Classic Scaffold in Oncology

The benzenesulfonamide moiety, characterized by a sulfonamide group directly attached to a benzene ring, is a cornerstone pharmacophore in medicinal chemistry.[1] Historically celebrated for its role in developing antimicrobial sulfa drugs, this scaffold has demonstrated remarkable versatility, leading to its exploration in a multitude of therapeutic areas. In recent decades, a significant body of research has illuminated the potent and diverse anticancer activities of benzenesulfonamide analogs. These compounds have emerged from broad screening campaigns to rationally designed molecules targeting specific vulnerabilities of cancer cells.[1][2]

This guide provides an in-depth exploration of the core mechanisms through which benzenesulfonamide derivatives exert their anticancer effects. We will dissect the primary molecular targets, the signaling pathways they modulate, and the structure-activity relationships that govern their efficacy. Furthermore, we will detail the critical experimental protocols used to elucidate these mechanisms, offering a framework for robust and self-validating research in this promising field of drug discovery.

The Primary Axis of Action: Inhibition of Carbonic Anhydrases

One of the most extensively documented mechanisms of action for benzenesulfonamide analogs is the potent inhibition of carbonic anhydrases (CAs).[3][4]

The Role of Carbonic Anhydrases in Tumorigenesis

Carbonic anhydrases are a family of zinc-based metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] This reaction is fundamental to pH regulation and ion transport.[5] In the context of cancer, specific isoforms—notably the tumor-associated hCA IX and hCA XII—are overexpressed in response to hypoxia, a common feature of solid tumors.[3][7][8] This upregulation is a critical survival mechanism for cancer cells. By catalyzing CO2 hydration at the cell surface, hCA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH.[9] This pH gradient promotes tumor growth, invasion, metastasis, and resistance to chemotherapy.[8][9]

Mechanism of Inhibition

The benzenesulfonamide group is a classic zinc-binding group (ZBG).[6][10] In its deprotonated (sulfonamidate) form, it coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion and effectively blocking the enzyme's catalytic activity.[5] The potency and isoform selectivity of these inhibitors are heavily influenced by the "tail" portion of the molecule, which can form additional interactions with amino acid residues within and outside the active site cavity.[11][12] Designing inhibitors with high selectivity for tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II) is a key strategy to minimize off-target effects.[7][12]

The downstream consequence of hCA IX inhibition is the disruption of the tumor's pH regulation, leading to intracellular acidification and extracellular alkalization, which can trigger apoptosis, suppress cell proliferation, and inhibit metastasis.[4][13]

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

A distinct class of benzenesulfonamide analogs exerts its anticancer effect by targeting the fundamental cellular machinery of mitosis.

Microtubules as an Anticancer Target

Microtubules are dynamic polymers of α- and β-tubulin dimers that form a critical part of the cytoskeleton. Their ability to rapidly assemble and disassemble (dynamic instability) is essential for many cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[14] Drugs that interfere with microtubule dynamics are among the most successful chemotherapeutics.

Mechanism of Inhibition

Several series of benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[14][15] These compounds typically bind to the colchicine-binding site on β-tubulin.[16][17] This binding event physically prevents the tubulin dimers from polymerizing into microtubules. The resulting disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase.[16][18] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[14]

Diverse Mechanisms and Emerging Targets

The versatility of the benzenesulfonamide scaffold allows for its interaction with a range of other biological targets, leading to multiple avenues of anticancer activity.

-

G1 Phase Cell Cycle Arrest: While many analogs arrest the cell cycle in the G2/M phase, some, like the clinical candidate E7070, have been shown to block cell cycle progression in the G1 phase.[19] Targeting the G1/S transition is a highly attractive strategy, as it is a key checkpoint controlled by proteins often dysregulated in cancer.[19]

-

Kinase Inhibition: Analogs have been developed as inhibitors of various protein kinases critical to cancer signaling. This includes Receptor Tyrosine Kinases (RTKs) like TrkA, where inhibition blocks downstream pro-survival pathways such as Ras/MAPK and PI3K.[20] Novel derivatives have also been shown to induce apoptosis through activation of the MAPK/ERK signaling pathway.[21]

-

Modulation of Other Signaling Pathways: Certain benzenesulfonamide hybrids have been found to interfere with the Wnt/β-catenin/GSK3β pathway, which is implicated in cell proliferation and metastasis, particularly in ovarian cancer.[22]

-